3-(2-(Dibenzylamino)ethoxy)propan-1-ol
Description
Overview of 3-(2-(Dibenzylamino)ethoxy)propan-1-ol as a Functionalized Organic Molecule
This compound is a distinct, functionalized organic molecule. Its structure is characterized by a propanol (B110389) backbone, an ether linkage, and a tertiary amine bearing two benzyl (B1604629) groups. The presence of these varied functional groups—a hydroxyl group, an ether, and a dibenzylamino group—imparts a unique combination of chemical properties to the molecule.
This compound, with the CAS number 1802413-91-7, is identified by its molecular formula, C19H25NO2, and has a molecular weight of approximately 299.41 g/mol . aaronchem.comchemexpress.cnsigmaaldrich.comaaronchem.com It is typically available as a solid with a purity of 95% to 98%. sigmaaldrich.comaaronchem.com The IUPAC name for this compound is this compound. sigmaaldrich.com
Interactive Data Table: Basic Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1802413-91-7 | aaronchem.comchemexpress.cnsigmaaldrich.comaaronchem.com |
| Molecular Formula | C19H25NO2 | aaronchem.comaaronchem.com |
| Molecular Weight | 299.41 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95-98% | sigmaaldrich.comaaronchem.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | BZIBNIYPIAGOJV-UHFFFAOYSA-N | sigmaaldrich.com |
Contextual Significance in Contemporary Chemical Research
While detailed research findings on this compound are not extensively documented in publicly available scientific literature, its structural motifs suggest potential areas of interest in contemporary chemical research. The presence of a tertiary amine and a hydroxyl group within the same molecule makes it a type of amino alcohol. Amino alcohols are a class of compounds that have found broad applications in medicinal chemistry and materials science.
For instance, related amino alcohol structures serve as key intermediates in the synthesis of pharmaceuticals. nbinno.com The dibenzylamino group, in particular, is a common protecting group for amines in organic synthesis, which can be removed under specific conditions. This suggests that this compound could serve as a precursor to other more complex molecules.
The ether linkage adds a degree of flexibility and can influence the compound's solubility and pharmacokinetic properties if it were to be investigated for biological applications. Similar ethoxy-propanol structures are utilized as solvents and in the formulation of coatings and inks, indicating the versatility of this chemical backbone. wilmarsugar-anz.comgneechem.com
Although specific applications for this compound are not yet defined in the literature, its availability from chemical suppliers suggests its use in exploratory research and as a building block in the synthesis of novel compounds. chemexpress.cnsigmaaldrich.comaaronchem.com
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(dibenzylamino)ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-13-7-14-22-15-12-20(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-6,8-11,21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIBNIYPIAGOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244289 | |
| Record name | 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802413-91-7 | |
| Record name | 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802413-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 2 Dibenzylamino Ethoxy Propan 1 Ol
Targeted Synthesis Routes for 3-(2-(Dibenzylamino)ethoxy)propan-1-ol
The synthesis of this compound can be approached through several strategic pathways that assemble its core structure from various precursors. These routes focus on the sequential or convergent formation of the ether linkage and the tertiary amine.
Approaches Involving Amino Alcohol Precursors
A primary strategy for synthesizing the target compound involves the modification of a pre-existing amino alcohol. This approach leverages the nucleophilicity of the amino group for the introduction of the benzyl (B1604629) substituents. A plausible precursor is 3-(2-aminoethoxy)propan-1-ol. The key transformation is the N,N-dibenzylation of the primary amine.
This reaction is typically achieved by treating the amino alcohol with at least two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a non-nucleophilic base. The base, commonly potassium carbonate or triethylamine (B128534), serves to neutralize the hydrohalic acid formed during the reaction, driving the alkylation to completion. The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
A representative procedure, analogous to the dibenzylation of other amino alcohols, involves the dropwise addition of benzyl bromide to a stirred mixture of the amino alcohol and excess potassium carbonate in ethanol (B145695) at reflux temperature. chemguide.co.uk The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, an aqueous workup followed by extraction and purification, typically via column chromatography, yields the desired N,N-dibenzylated product.
Strategies for Incorporating the Ethoxy Moiety
The central ether linkage in this compound is a key structural feature, and its formation is often accomplished via the Williamson ether synthesis. byjus.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion. masterorganicchemistry.com Two main retrosynthetic disconnections are viable.
Route A: This approach involves the reaction of an N,N-dibenzylaminoethanol-derived alkoxide with a propanol (B110389) derivative.
Alkoxide Formation: N,N-Dibenzylethanolamine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the hydroxyl group and form the corresponding sodium alkoxide. nih.gov
Nucleophilic Substitution: The resulting alkoxide is then reacted with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol). To prevent side reactions, the hydroxyl group of the 3-halopropan-1-ol may require a protecting group (e.g., tetrahydropyranyl ether, THP) that can be removed in a subsequent step.
Route B: An alternative strategy involves reacting an alkoxide derived from propan-1,3-diol with a 2-(dibenzylamino)ethyl halide.
Monoprotection/Activation of Propan-1,3-diol: Propan-1,3-diol is first converted into a suitable derivative, such as sodium 3-hydroxypropan-1-oxide, by using one equivalent of a strong base.
Ether Formation: This alkoxide is then treated with 2-(dibenzylamino)ethyl chloride to form the ether linkage.
The choice between these routes often depends on the commercial availability and reactivity of the starting materials. Both pathways rely on the principles of the SN2 reaction, favoring primary halides to minimize competing elimination reactions. masterorganicchemistry.com
Specific Procedures for 3-(dibenzylamino)-propan-1-ol Synthesis as a Polymerization Initiator
While distinct from the primary subject, the synthesis of the related compound 3-(dibenzylamino)-propan-1-ol is of significant interest, particularly for its application as a functional initiator in polymerization processes. wikipedia.org These initiators can introduce a tertiary amine group at the start of a polymer chain, which can be used for further functionalization or to influence polymerization kinetics.
A well-documented method for preparing analogous N,N-dibenzylamino alcohols involves the reduction of a dibenzylated amino acid ester. For instance, (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol is synthesized from S-phenylalanine. chemguide.co.uk A similar strategy could be applied starting from β-alanine.
Hypothetical Synthesis of 3-(dibenzylamino)-propan-1-ol:
Esterification: β-Alanine is first converted to its corresponding ethyl or benzyl ester (e.g., ethyl 3-aminopropanoate) using standard methods, such as reaction with ethanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.
N,N-Dibenzylation: The resulting amino ester is then dibenzylated using benzyl bromide and a base (e.g., potassium carbonate) in a suitable solvent, yielding ethyl 3-(dibenzylamino)propanoate. chemguide.co.uk
Reduction: The final step is the reduction of the ester functionality to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) is required to reduce the ester to 3-(dibenzylamino)-propan-1-ol. chemguide.co.uk The reaction is typically performed by adding the ester solution dropwise to a cooled suspension of LiAlH₄, followed by careful quenching and aqueous workup to isolate the product.
Functional Group Interconversions of the Propan-1-ol Moiety
The terminal primary alcohol of this compound is a versatile functional group that can undergo various chemical transformations, most notably oxidation to carbonyl compounds and derivatization to form activated intermediates for substitution reactions.
Oxidation Pathways of Primary Alcohol Functionality
The oxidation of the primary alcohol group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and the reaction conditions employed. libretexts.org
Partial Oxidation to Aldehyde: To achieve partial oxidation to the corresponding aldehyde, 3-(2-(Dibenzylamino)ethoxy)propanal , milder oxidizing agents or specific reaction conditions are necessary to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Commonly used reagents include:
Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a selective reagent that typically oxidizes primary alcohols to aldehydes in an anhydrous solvent like dichloromethane (B109758) (DCM). libretexts.org
Dess-Martin Periodinane (DMP): This hypervalent iodine compound is another mild and effective reagent for oxidizing primary alcohols to aldehydes with high yields and under neutral conditions. libretexts.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. chemguide.co.uk
Full Oxidation to Carboxylic Acid: For the complete oxidation to the carboxylic acid, 3-(2-(Dibenzylamino)ethoxy)propanoic acid , stronger oxidizing agents and more vigorous conditions are typically required. libretexts.org These conditions ensure that any initially formed aldehyde is further oxidized. organic-chemistry.org
Potassium Permanganate (KMnO₄): A solution of KMnO₄ in an acidic or alkaline medium is a powerful oxidant that readily converts primary alcohols to carboxylic acids.
Chromic Acid (Jones Reagent): Generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) and sulfuric acid in acetone, this reagent is highly effective for complete oxidation. libretexts.orgnih.gov The reaction is often performed under reflux to ensure the transformation is complete.
TEMPO-catalyzed Oxidation: A more modern and milder approach involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric primary oxidant like sodium hypochlorite (B82951) (NaOCl). A two-step, one-pot procedure where the alcohol is first treated with TEMPO/NaOCl, followed by sodium chlorite (B76162) (NaClO₂), provides an efficient conversion to the carboxylic acid under conditions compatible with many sensitive functional groups. researchgate.net
Table 1: Oxidation Reactions of the Primary Alcohol Moiety
| Target Product | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | libretexts.org |
| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature | libretexts.org |
| Aldehyde | Na₂Cr₂O₇ / H₂SO₄ | Excess alcohol, distill product as it forms | chemguide.co.uk |
| Carboxylic Acid | KMnO₄ / H⁺ or OH⁻ | Aqueous solution, heat/reflux | libretexts.org |
| Carboxylic Acid | CrO₃ / H₂SO₄ (Jones Reagent) | Acetone, 0°C to Room Temperature | nih.gov |
| Carboxylic Acid | TEMPO (cat.), NaOCl, NaClO₂ | CH₂Cl₂/H₂O, pH buffered, Room Temperature | researchgate.net |
Derivatization to Activated Esters and Sulfonates (e.g., Mesylates)
To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a more reactive functional group. Sulfonate esters, such as mesylates (methanesulfonates) and tosylates (p-toluenesulfonates), are excellent leaving groups.
The derivatization of this compound to its corresponding mesylate is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl). The reaction is typically performed in an aprotic solvent like dichloromethane at a reduced temperature (e.g., 0 °C) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The base neutralizes the HCl generated during the reaction.
A significant challenge in this transformation is the presence of the nucleophilic dibenzylamino group within the same molecule. The tertiary amine is also nucleophilic and can compete with the alcohol in reacting with the highly electrophilic MsCl. Furthermore, the resulting product, 3-(2-(Dibenzylamino)ethoxy)propyl methanesulfonate , contains both a strong nucleophile (the tertiary amine) and a good leaving group (the mesylate), making it susceptible to intramolecular cyclization to form a quaternary ammonium (B1175870) salt. rsc.org
To achieve selective O-mesylation, reaction conditions must be carefully controlled. Using a sterically hindered non-nucleophilic base or maintaining a specific pH can favor the desired reaction. researchgate.netrsc.org For instance, some procedures utilize catalytic amounts of specific tertiary amines in a biphasic system with an inorganic base like KOH, where the pH is carefully controlled to prevent decomposition of the sulfonyl chloride while promoting the reaction of the alcohol.
Table 2: Derivatization of the Primary Alcohol Moiety
| Derivative | Reagent(s) | Typical Conditions | Key Consideration | Reference |
|---|---|---|---|---|
| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Anhydrous CH₂Cl₂, 0 °C | Competition from N-alkylation; potential for intramolecular cyclization. | rsc.org |
| Tosylates | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine as solvent, 0 °C to RT | Pyridine acts as both base and catalyst. | rsc.org |
| Mesylate | MsCl, KOH, cat. N,N-dimethylbutylamine | Water/organic solvent, controlled pH ~10 | "Green chemistry" approach, minimizes side reactions. | researchgate.net |
Transformations of the Dibenzylamino Group
The dibenzylamino group is a common protecting group for primary amines and a versatile functional group in its own right. Its transformations are key to unmasking the primary amine or to further functionalize the nitrogen atom.
The removal of the two benzyl groups from the nitrogen atom is a critical deprotection step, typically yielding the corresponding primary amine, 3-(2-aminoethoxy)propan-1-ol. The most prevalent and efficient method for this transformation is catalytic hydrogenation.
This process involves the reaction of the dibenzylamino compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. nih.govorganic-chemistry.org The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The hydrogenation cleaves the carbon-nitrogen bonds, liberating the primary amine and producing toluene (B28343) as a byproduct. organic-chemistry.org
A key advantage of catalytic hydrogenation is its mildness and high efficiency, often providing the deprotected amine in high yield and purity. nih.govnih.gov For instance, in related systems, deprotection of dibenzyl-protected dipeptides using H₂-Pd/C in a 5% EtOH/EtOAc solvent system resulted in isolated yields of the debenzylated products ranging from 60% to 80%. nih.gov
Alternative deprotection strategies for benzyl groups exist, such as using strong acids, but these are less common and suitable only for substrates that can withstand harsh acidic conditions. organic-chemistry.org Another approach involves oxidative cleavage. For example, N-benzyl amides can be debenzylated using a bromo radical generated from the oxidation of bromide under mild conditions. organic-chemistry.org
Table 1: Conditions for Catalytic Hydrogenation of Dibenzylamines This table presents representative conditions for the debenzylation of dibenzylamino compounds based on related literature.
| Catalyst | Reagent | Solvent | Temperature | Observations | Reference |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol/Ethyl Acetate | Room Temperature | High conversion and yield. | nih.gov |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Dichloromethane/Water with acidic additive | 30–80 °C | Used for hydrogenating nitriles to primary amines, demonstrating Pd/C efficacy. | nih.gov |
The lone pair of electrons on the nitrogen atom of the dibenzylamino group allows it to act as a nucleophile, readily undergoing N-alkylation. This reaction involves treating this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium salt.
In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms (the two benzyl groups, the ethyl-propanol chain, and the newly added alkyl group). These salts are ionic compounds with different solubility and chemical properties compared to the parent tertiary amine.
Ether Linkage Stability and Reactivity Studies
The molecule this compound contains an aliphatic ether linkage (-CH₂-O-CH₂-). Generally, aliphatic ethers are known for their chemical stability and relative lack of reactivity. nih.gov They are resistant to attack by many common reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. nih.gov
The stability of this ether bond is crucial for the synthetic utility of the parent molecule, as it allows for chemical modifications at the amino and hydroxyl groups without cleaving the molecular backbone. For example, the conditions used for the catalytic hydrogenation of the dibenzylamino group are typically mild enough not to affect the ether linkage.
However, ether linkages are not completely inert. They can be cleaved under harsh conditions, most commonly by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
In the context of related structures, benzyl ethers can be cleaved under specific oxidative conditions, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through acidic conditions. organic-chemistry.org However, the aliphatic ether in this compound is more robust than a benzyl ether and would require more forcing conditions for cleavage. nih.gov The reactivity profile of similar ethoxy-alcohol derivatives shows that the ether group is relatively unreactive compared to the alcohol functionality. nih.gov
Applications of 3 2 Dibenzylamino Ethoxy Propan 1 Ol in Polymer Science and Materials Chemistry
Role as an Initiator in Controlled Polymerization
In controlled polymerization techniques, the choice of initiator is paramount as it dictates the initiation efficiency, the control over molar mass and dispersity, and the nature of the polymer chain-ends. 3-(2-(Dibenzylamino)ethoxy)propan-1-ol is particularly valued for its ability to introduce a protected amino functionality at the terminus of a polymer chain.
Living anionic polymerization is a powerful method for producing polymers with well-defined structures and low dispersity. encyclopedia.pubadvancedsciencenews.com The compound this compound, often referred to simply as 3-(dibenzylamino)-1-propanol (B1587511) in this context, is employed as an initiator for the synthesis of linear polyglycerols (LPGs). rsc.orgresearchgate.net The process begins with the deprotonation of the terminal hydroxyl group of the initiator using a strong base, such as potassium tert-butoxide (KOtBu), to form a highly reactive alcoholate. rsc.org This alcoholate then initiates the ring-opening polymerization of a protected glycidol (B123203) monomer, like ethoxyethyl glycidyl (B131873) ether (EEGE). rsc.orgnih.gov
The polymerization proceeds in a living manner, meaning the propagating anionic chain-end remains active until intentionally terminated. encyclopedia.pub This allows for the synthesis of linear polyglycerol chains with predictable molecular weights and narrow molecular weight distributions (Ð), often close to 1.0. rsc.org The reaction is typically conducted at elevated temperatures (e.g., 110 °C) in a polar aprotic solvent like 1,2-dimethoxyethane (B42094) (DME). rsc.orgresearchgate.net The dibenzylamino group remains intact throughout the polymerization, providing a latent functional site at the polymer's α-terminus. rsc.org
Table 1: General Procedure for Linear Polyglycerol (LPG) Synthesis
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Initiator Activation | Deprotonation of this compound. | 1M KOtBu in THF, 80 °C. rsc.org |
| 2. Polymerization | Addition of monomer to the activated initiator solution. | Ethoxyethyl glycidyl ether (EEGE), 110 °C in DME. rsc.org |
| 3. Termination | Quenching of the living anionic chain end. | Addition of water for monofunctional polymers. rsc.org |
| 4. Purification | Removal of salts and solvent. | Dissolution in Et₂O, centrifugation, and solvent evaporation. rsc.org |
Monofunctionalized polymers, which possess a single specific functional group at one chain end, are crucial building blocks for creating more complex macromolecular structures like block copolymers or for surface modification. nih.govmdpi.com Using this compound as an initiator provides a straightforward route to α-amino-ω-hydroxy-terminated linear polyglycerols.
The synthesis follows the living anionic polymerization procedure described previously. rsc.org The key step to ensure monofunctionality is the termination of the polymerization by adding a protic source, such as water. rsc.org This quenches the living alcoholate at the propagating chain end (the ω-terminus), resulting in a hydroxyl group. The α-terminus retains the dibenzylamino group from the initiator. rsc.org Subsequent catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) cleaves the benzyl (B1604629) groups, converting the protected secondary amine into a primary amine. rsc.org This deprotection step yields a monofunctional linear polyglycerol with a primary amine at the α-end and a hydroxyl group at the ω-end, ready for further chemical modification. rsc.org
The synthesis of bifunctional polymers, which have identical functional groups at both chain ends, can also be achieved using this compound. This strategy involves a modification of the termination step. Instead of quenching the living polymerization with a simple protic agent, a specially designed terminating agent is used. rsc.orgresearchgate.net
To create a symmetric, α,ω-diamino-terminated polymer, the living anionic polyglycerol is quenched with the mesylated derivative of the initiator itself: 3-(dibenzylamino)propyl methanesulfonate. rsc.orgresearchgate.net This molecule reacts with the living alcoholate chain end, forming an ether linkage and introducing a second dibenzylamino group at the ω-terminus. The result is a linear polyglycerol chain capped at both ends with the protected amine functionality. rsc.org Similar to the monofunctional route, a final deprotection step via hydrogenation is performed to remove the benzyl groups, yielding a polymer with primary amino groups at both termini (an α,ω-diamine). rsc.org This method provides precise control over the placement of functional groups, enabling the creation of symmetrical telechelic polymers.
Integration into Supramolecular Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Polymers with specific functional end-groups, such as those synthesized using this compound, can be designed to self-assemble into complex, ordered structures. dntb.gov.uarsc.org
A significant application of amino-terminated linear polyglycerols is the creation of amphiphilic polymers capable of self-assembly in aqueous solutions. dntb.gov.uarsc.org By coupling the terminal amino group(s) of the deprotected LPGs with a hydrophobic moiety, the polymer's properties are drastically altered.
In one such approach, mono- or di-amino-terminated LPGs are reacted with an N-hydroxysuccinimide (NHS) activated perfluoroalkanoic acid (e.g., 2H,2H,3H,3H-perfluoroundecanoic acid). researchgate.net This reaction forms a stable amide bond, attaching one or two highly hydrophobic perfluorooctyl chains to the hydrophilic polyglycerol backbone. researchgate.netdntb.gov.ua The resulting amphiphiles and bolaamphiphiles, when dispersed in water, self-assemble into various supramolecular structures, including spherical micelles, flat micelles, and nonionic unilamellar vesicles known as niosomes. researchgate.netrsc.org The specific morphology of the assembly depends on the polymer architecture (mono- vs. di-functionalized) and the nature of the polyglycerol side chains. dntb.gov.ua
Table 2: Supramolecular Assemblies from Functionalized LPGs
| Polymer Architecture | Functionalization | Resulting Assembly in Water |
|---|---|---|
| Monofunctional LPG (Amphiphile) | Single Perfluorooctyl Chain | Spherical and flat micelles, stable unilamellar vesicles. researchgate.netrsc.org |
Tailoring Polymer Properties through End-Group Functionalization
As demonstrated with perfluoroalkylation, converting the hydrophilic amino-terminated LPG into an amphiphile completely changes its solution behavior, inducing self-assembly into nanoscale compartments. researchgate.netrsc.org This functionalization imparts new properties, such as the ability to encapsulate hydrophobic molecules within the fluorous cores of the micelles. researchgate.net This principle allows for the rational design of polymers for specific applications. For instance, the attachment of biotin (B1667282) to a polymer end-group can enable binding to streptavidin, creating systems for biosensing and bio-imaging. nih.gov Similarly, attaching targeting ligands or therapeutic agents to the end-groups of biocompatible polymers like polyglycerol is a common strategy in drug delivery system design. The initiator this compound provides a reliable and versatile chemical handle to implement these advanced functionalization strategies.
Contributions to Advanced Organic Synthesis and Catalysis
A Versatile Building Block in the Construction of Complex Molecular Architectures
The dibenzylamino-propanol framework is a key constituent in the synthesis of more complex molecules, prized for its adaptability and the stereochemical control it can impart.
The Role of Related Dibenzylamino-Propanols in Acetal (B89532) Formation
Alcohols related to 3-(2-(dibenzylamino)ethoxy)propan-1-ol are fundamental in the formation of acetals, which serve as crucial protecting groups for carbonyl functionalities in multi-step syntheses. The reaction of an aldehyde or ketone with an alcohol, such as a dibenzylamino-propanol derivative, in the presence of an acid catalyst, leads to the formation of a hemiacetal. This intermediate can then react with a second alcohol molecule to yield a stable acetal. libretexts.orglibretexts.orglibretexts.org This process is reversible and the acetal can be hydrolyzed back to the original carbonyl compound under aqueous acidic conditions. libretexts.orglibretexts.orglibretexts.org
The formation of cyclic acetals is particularly noteworthy, often occurring when a molecule contains both a carbonyl and a hydroxyl group, or when a diol like ethylene (B1197577) glycol is used. libretexts.orglibretexts.orgyoutube.com The reaction is typically driven to completion by removing the water formed during the reaction, often through methods like a Dean-Stark trap or the use of molecular sieves. libretexts.orglibretexts.orgmasterorganicchemistry.com The spontaneous nature of acetal formation has been observed in reactions involving various aldehydes and alcohols, indicating a thermodynamically favorable process. google.com
A Precursor for Mitsunobu Reactions in Analogous Structures
The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide array of other functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
Analogous structures to this compound, which contain a hydroxyl group, are excellent candidates for the Mitsunobu reaction. The alcohol is activated by the phosphine and azodicarboxylate, forming a good leaving group that is subsequently displaced by a nucleophile in an SN2 fashion. wikipedia.orgmissouri.edu The reaction's versatility and stereospecificity make it invaluable in the total synthesis of complex natural products. nih.govresearchgate.net Various modifications to the standard Mitsunobu protocol have been developed to simplify the purification process and expand the scope of applicable nucleophiles. missouri.eduorganic-chemistry.org
Innovations in the Development of Chiral Auxiliaries and Ligands
The inherent chirality and functional groups of dibenzylamino-propanol derivatives make them exceptional candidates for the development of chiral auxiliaries and ligands for asymmetric synthesis.
A Key Component in the Synthesis of Enantiomerically Pure Amino Aldehydes from Related Dibenzylamino-Propanols
The synthesis of enantiomerically pure α-amino aldehydes is a critical step in the production of many biologically active molecules. A one-pot tandem reduction-olefination process starting from N,N-dibenzyl amino esters has been developed to produce enantiomerically pure allylic amines, circumventing the need to isolate the often-unstable intermediate aldehyde. beilstein-journals.orgbeilstein-journals.org This method involves the reduction of the amino ester with diisobutylaluminium hydride (DIBAL-H) followed by an in situ Wittig or Horner-Wadsworth-Emmons reaction. beilstein-journals.org
Furthermore, the addition of organometallic reagents, such as diethylzinc, to α-(dibenzylamino) aldehydes has been shown to proceed with high diastereoselectivity, yielding enantiopure syn-β-amino alcohols. nih.gov These methods highlight the utility of the dibenzylamino protecting group in directing stereoselective transformations. The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, with various methods being developed to achieve this goal, including enzymatic deracemisation and asymmetric catalysis. nih.govlibretexts.org
Crafting Ligand Scaffolds for Metal-Catalyzed Transformations
Ligands derived from structures analogous to this compound, particularly those incorporating pyrazole-based moieties, have shown significant promise in metal-catalyzed transformations. Copper(II) complexes with such ligands have been extensively studied for their catecholase activity, which is the oxidation of catechols to quinones. jmaterenvironsci.comnih.govmdpi.com
The catalytic activity of these in situ generated copper(II) complexes is influenced by several factors, including the structure of the ligand, the nature of the copper salt counter-ion, and the solvent used. jmaterenvironsci.commdpi.comresearchgate.net For instance, complexes with pyrazole-based ligands have demonstrated the ability to mimic the enzymatic activity of catechol oxidase. jmaterenvironsci.comnih.gov The kinetic data from these studies reveal that the electronic and steric properties of the substituents on the pyrazole (B372694) ring can significantly affect the rate of the oxidation reaction. jmaterenvironsci.com
Driving Stereoselective Transformations
The application of compounds related to this compound extends to a variety of stereoselective transformations beyond those already mentioned. The stereogenic center often present in these molecules, or the ability to introduce one, makes them valuable in asymmetric synthesis. For example, the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved using a combination of chemical and enzymatic methods, showcasing the utility of related propanol (B110389) structures in accessing enantiomerically pure building blocks. researchgate.net
The broader field of stereoselective synthesis is constantly evolving, with the development of new catalysts and methodologies to control the three-dimensional arrangement of atoms in a molecule. The principles of stereoselective transformations are fundamental to the synthesis of pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.
Data Tables
Table 1: Kinetic Data for Catechol Oxidation by Copper(II) Complexes with Pyrazole-Based Ligands
| Ligand | Copper Salt | Rate (µmol L⁻¹ min⁻¹) |
| L1 | CuSO₄ | Not specified |
| L1 | Cu(CH₃CO₂)₂ | 1.12 jmaterenvironsci.com |
| L1 | CuCl₂ | 1.50 jmaterenvironsci.com |
| L3 | CuSO₄ | Not specified |
| L4 | Cu(CH₃CO₂)₂ | 4.440 researchgate.net |
| L6 | Cu(NO₃)₂ | 2.62 jmaterenvironsci.com |
Table 2: Examples of Mitsunobu Reaction Components
| Alcohol | Nucleophile | Phosphine | Azodicarboxylate | Product Type |
| Primary/Secondary Alcohol | Carboxylic Acid | Triphenylphosphine | DEAD/DIAD | Ester |
| Primary/Secondary Alcohol | Phthalimide | Triphenylphosphine | DEAD/DIAD | Protected Amine |
| Primary/Secondary Alcohol | Hydrogen Azide | Triphenylphosphine | DEAD/DIAD | Azide |
Mechanistic Investigations in Biological Contexts Excluding Clinical Outcomes and Safety
Elucidation of Biological Activities through Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying different parts of a molecule, researchers can identify the key chemical features responsible for its pharmacological effects. For compounds related to 3-(2-(Dibenzylamino)ethoxy)propan-1-ol, SAR studies have been crucial in understanding their potential as anticonvulsants, their binding to neuroreceptors, and their role as metabolic modulators.
Anticonvulsant Activity of Related Aminoalkanol Derivatives
The aminoalkanol moiety is a key pharmacophore in several classes of anticonvulsant agents. Research into series of N-trans-cinnamoyl aminoalkanol derivatives has provided significant insights into the structural requirements for activity against seizures, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govyoutube.com
Key SAR findings indicate that:
Aromatic Substitution: The nature and position of substituents on the phenyl ring of cinnamoyl derivatives profoundly influence anticonvulsant potency. For instance, a chlorine atom at the para-position or a methyl group at the ortho-position of the phenyl ring were found to be beneficial for activity. nih.gov Conversely, a methyl group at the para-position tended to decrease anticonvulsant effects. nih.gov
Aminoalkanol Chain: The structure of the aminoalkanol portion of the molecule is also critical. Studies on N-trans-cinnamoyl derivatives of various aminoalkanols showed that compounds derived from 2-amino-1-propanol and 1-amino-2-propanol were among the most active. youtube.com
Lipophilicity: A balance between lipophilicity and hydrophilicity is essential for anticonvulsant drugs to effectively cross the blood-brain barrier. icm.edu.pl For active N-trans-cinnamoyl derivatives, the lipophilicity, determined experimentally, was found to be within a specific, moderate range. youtube.com
Starting from the weak anticonvulsant milacemide, a structurally novel class of 2-[(arylalky)amino]alkanamide derivatives was discovered, highlighting the importance of the benzylamino group. researchgate.net Systematic variations of the lead compound, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide, resulted in potent anticonvulsant activity and high therapeutic indexes in animal models. researchgate.net
Table 1: Anticonvulsant Activity of Selected Aminoalkanol Derivatives
Receptor Binding Profiling (e.g., 5-HT1A Receptors) for Analogous Compounds
The arylpiperazine moiety, which can be considered an analog of the dibenzylamino group, is a well-established pharmacophore for serotonin (B10506) 5-HT1A receptor ligands. researchgate.netnih.gov Extensive SAR studies have been conducted on these compounds, including buspirone (B1668070) analogs, to understand their binding affinities. nih.govhyphadiscovery.com
Key determinants for high affinity at 5-HT1A receptors include:
Aryl Group: The nature of the aryl group attached to the piperazine (B1678402) nitrogen is critical. A 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A ligands. researchgate.net
Alkyl Chain Length: The length of the alkyl chain connecting the piperazine ring to a terminal moiety significantly impacts binding. A four-carbon (butyl) chain is often optimal. researchgate.nethyphadiscovery.com
Terminal Group: The chemical nature of the terminal group at the end of the alkyl chain is a major modulator of affinity and selectivity. Bulky, rigid structures like phthalimido or benzamido groups can confer very high affinity. researchgate.netnih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine was reported to have a Kᵢ value of 0.6 nM, representing one of the highest affinity ligands for 5-HT1A sites. researchgate.net
Buspirone, a partial agonist at 5-HT1A receptors, acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors. biorxiv.org This dual action is believed to be central to its anxiolytic effects. biorxiv.org The structural features of buspirone and its analogs have been extensively modeled to understand their interactions with both 5-HT1A and 5-HT2A receptors, revealing that the topography and dynamic behavior of the receptor binding sites differ significantly. nih.gov
Table 2: 5-HT1A Receptor Binding Affinity for Selected Analogous Compounds
PPARα Agonism in Related Benzylamino Chemotypes
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. nih.govnih.gov The PPARα isoform is a key target for treating dyslipidemia. Recent research has identified the 4-benzyloxy-benzylamino scaffold as a promising chemotype for developing potent and highly selective PPARα agonists. nih.govnih.gov
The development from a rigid quinoline (B57606) core to a more flexible 4-benzyloxy-benzylamino scaffold led to compounds with improved complementarity to the U-shaped ligand-binding pocket of PPARα. nih.gov SAR studies revealed several key features for high potency and selectivity:
Benzoic Acid Headgroup: The presence and position of a carboxylic acid group are critical for activity and selectivity. A 3-carboxylate on the terminal phenyl ring is generally favored over a 4-carboxylate. nih.gov This acidic headgroup is believed to be a key determinant of subtype selectivity for PPARα over other isoforms like PPARγ and PPARδ. nih.gov
Substitutions on the Benzylamino Core: The incorporation of lipophilic or electron-withdrawing substituents on the rings of the benzylamino structure can enhance cellular activity. nih.gov
Methyl Group Effect: A strong "methyl effect" was observed when a methyl group was placed at the 2-position of the B-ring in the 4-benzyloxy-benzylamino chemotype. This single modification led to a significant (~21-fold) improvement in potency and a dramatic increase in selectivity (>2700-fold) for PPARα. nih.gov
These detailed SAR studies have led to the discovery of second-generation analogs with cellular potencies below 50 nM and exceptionally high selectivity for PPARα, positioning them as candidates for further preclinical evaluation. nih.gov
Table 3: PPARα Activity and Selectivity for Benzylamino and Related Chemotypes
Enzyme Interaction Studies
The functional groups within this compound—specifically the primary alcohol and the tertiary amine—make it and its analogs interesting tools for studying enzyme mechanisms and for use in screening platforms.
Use as a Fragment in Oxidoreductase Substrate/Inhibitor Screening due to its Oxidizable Hydroxyl Group
Fragment-based drug discovery (FBDD) is a powerful method for identifying starting points for inhibitor design by screening libraries of low molecular weight compounds ("fragments"). hyphadiscovery.comnih.govtaylorandfrancis.com The primary alcohol of the propan-1-ol moiety in the title compound is a key functional group that can be acted upon by oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and alcohol oxidases. nih.govmdpi.com
The core principles of using a fragment like an aminoalkanol in oxidoreductase screening would involve:
Fragment Library Inclusion: A molecule like this compound, or simpler analogs containing the primary alcohol, could be included in a fragment library. The hydroxyl group serves as a chemical handle for potential interaction with an enzyme's active site and is a site for potential oxidation. nih.govresearchgate.net
Screening and Hit Identification: The library would be screened against a target oxidoreductase. Techniques such as X-ray crystallography or biophysical methods (e.g., NMR spectroscopy, surface plasmon resonance) are used to identify fragments that bind to the enzyme. nih.govnih.gov
Substrate or Inhibitor Discovery: If the fragment is oxidized by the enzyme, it is identified as a substrate. The activity of NAD(P)H-dependent dehydrogenases, for example, can be monitored by changes in UV absorbance at 340 nm or through more sensitive coupled fluorescence assays. nih.gov If the fragment binds but is not turned over, or if it prevents the binding of a known substrate, it is identified as an inhibitor. The discovery of a binding fragment provides a validated starting point for elaboration into a more potent and specific inhibitor or a more efficient substrate. nih.govhyphadiscovery.com
For example, screening of alcohol substrates against a novel alcohol dehydrogenase from Comamonas testosteroni (CtADH) revealed a very broad substrate range, demonstrating the utility of testing diverse alcohol structures to characterize enzyme function. mdpi.com
Mechanistic Probes for Enzyme Catalysis
Aminoalkanol structures are excellent probes for investigating the mechanisms of various enzymes, particularly hydrolases like lipases. These enzymes can catalyze acylation reactions, and the presence of both a hydroxyl (-OH) and an amino (-NH) group in the substrate allows for the study of enzyme chemoselectivity.
Chemoselectivity (N- vs. O-Acylation): When an aminoalkanol is reacted with an acyl donor (like a fatty acid or its ester) in the presence of a lipase (B570770), acylation can occur at either the nitrogen atom (aminolysis, forming an amide) or the oxygen atom (esterification, forming an ester). taylorandfrancis.comresearchgate.net Studies have shown that lipases, such as the widely used immobilized lipase B from Candida antarctica (Novozym 435), often exhibit high chemoselectivity, preferentially catalyzing N-acylation to produce alkanolamides with very high yields and selectivity. This selectivity is attributed to the specific architecture of the enzyme's active site and, in some cases, an initial O-acylation followed by a rapid, spontaneous O- to N-acyl migration.
Stereoselectivity (Kinetic Resolution): Many aminoalkanols are chiral. Enzymes can often distinguish between the enantiomers of a racemic mixture, preferentially catalyzing a reaction on one enantiomer while leaving the other unreacted. This process, known as enzymatic kinetic resolution, is a powerful method for producing enantiomerically pure compounds. Lipases have been successfully used for the kinetic resolution of various racemic amino alcohols and their derivatives, providing access to valuable chiral building blocks.
By using substrates like this compound and its analogs, researchers can probe the active site topology, catalytic mechanism, and stereochemical preferences of enzymes, providing fundamental insights that can be applied to the design of novel biocatalytic processes.
In Vitro Cellular Models for Investigating Mechanistic Effects
Currently, publicly available scientific literature has not detailed the use of specific in vitro cellular models to investigate the mechanistic effects of this compound. Research elucidating the compound's interactions and effects at a cellular level, such as its influence on specific signaling pathways, receptor binding, or cellular apoptosis and proliferation, remains to be published.
Metabolic Pathway Studies of Analogous Ethoxy-Propanol Structures
While metabolic studies specifically on this compound are not available, research on its structural analogs provides insight into potential metabolic pathways. The metabolism of this compound can be hypothetically inferred by examining the metabolic fate of its core components: the dibenzylamine (B1670424) moiety and the propanol (B110389) ether structure.
Metabolism of the Dibenzylamine Moiety
Studies on dibenzylamine, a key structural feature, have been conducted using in vitro models with fortified rabbit liver homogenates. nih.gov Research shows that N-oxidation is the primary metabolic process for dibenzylamine. nih.gov In this process, approximately 90% of the metabolized compound is converted to N,N-dibenzylhydroxylamine. nih.gov A much smaller fraction, around 6%, is metabolized to the primary amine, benzylamine, indicating that deamination is a minor pathway for this particular structure. nih.govnih.gov The identity of N,N-dibenzylhydroxylamine as the major metabolite was confirmed through methods including thin-layer chromatography, gas-liquid chromatography, and mass spectrometry. nih.gov
| Metabolite | Percentage of Total Metabolized Substrate | Metabolic Process |
|---|---|---|
| N,N-Dibenzylhydroxylamine | 90% | N-oxidation |
| Benzylamine | 6% | Deamination |
Metabolism of Propanol Ether Analogs
Investigations into the degradation of analogous short-chain ether-alcohols, such as 3-methoxy-1-propanol (B72126) (3M1P), offer clues into the potential breakdown of the ethoxy-propanol portion of the molecule. Although studied in an atmospheric context, the reaction mechanisms involve fundamental processes that can be relevant to biological systems. The primary degradation pathway for 3M1P is initiated by hydroxyl radicals, which abstract a hydrogen atom. nih.govresearchgate.net The most susceptible sites for this hydrogen abstraction are the carbon atoms adjacent to the ether oxygen, which leads to the formation of alkyl radicals. nih.govresearchgate.net This initial step is followed by reactions with molecular oxygen to form peroxy radicals, which can then be further metabolized. nih.govresearchgate.net This suggests that a similar oxidation of the ethoxy-propanol backbone of this compound could be a potential metabolic route.
Future Directions and Emerging Research Avenues for 3 2 Dibenzylamino Ethoxy Propan 1 Ol
Novel Synthetic Strategies and Process Intensification
The synthesis of amino alcohols like 3-(2-(Dibenzylamino)ethoxy)propan-1-ol is fundamental to their exploration and application. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Furthermore, electrocatalytic methods are emerging as powerful tools in organic synthesis. A recently developed electrocatalytic decarboxylative transformation using a serine-derived chiral carboxylic acid allows for the efficient and scalable synthesis of enantiopure amino alcohols, even being demonstrated on a 72-gram scale in a flow reaction. nih.gov Adapting such electromethods could significantly simplify the synthesis of complex amino alcohols.
Beyond the reaction vessel, process intensification is set to revolutionize pharmaceutical and chemical manufacturing. pharmasalmanac.compharmafeatures.com This paradigm shift involves moving from traditional batch processing to more efficient, continuous manufacturing methods. pharmasalmanac.comnumberanalytics.com Key technologies in this area include:
Flow Chemistry: Conducting reactions in continuous-flow reactors offers superior control over reaction parameters, enhanced safety, and easier scalability. pharmasalmanac.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Integrated Reaction and Separation: Combining reaction and purification steps, for example through reactive distillation, can significantly reduce the number of unit operations, leading to lower costs and a smaller environmental footprint. numberanalytics.com
High-Throughput Process Analytical Technology (PAT): The integration of real-time monitoring and control ensures consistent product quality and process efficiency. pharmafeatures.com
By embracing these novel synthetic strategies and process intensification principles, the production of this compound and its analogues can become more cost-effective, sustainable, and adaptable to industrial-scale demands. pharmaceutical-technology.com
Advanced Applications in Bio-Inspired Materials and Nanotechnology
The unique combination of a hydrophilic alcohol, a flexible ether chain, and a bulky, basic dibenzylamino group makes this compound an intriguing building block for advanced materials.
Bio-inspired materials that mimic biological structures and functions are a rapidly growing field. Amino alcohols are key components in many bioactive compounds and can be incorporated into polymers to create materials with tailored properties. nih.gov For example, multifunctional β-amino alcohols have been used as curing agents in the synthesis of 100% bio-based polyhydroxyurethane thermosets. rsc.orgbohrium.com The structural features of this compound could be leveraged to design novel polymers with specific thermal and mechanical properties. Furthermore, alkenyl amino alcohol ionizable lipids have been shown to be highly effective in creating lipid nanoparticles (LNPs) for the in vivo delivery of mRNA, a technology of immense therapeutic importance. mit.edu
In the realm of nanotechnology , the functional groups of this compound could be used to modify the surfaces of nanomaterials, imparting new functionalities. For instance:
Functionalized Graphene: Graphene and graphene oxide can be functionalized through covalent or non-covalent interactions to create materials for diverse applications, from nanocomposites with enhanced mechanical properties to sensors. mdpi.com The amine group in this compound could be used to functionalize graphene oxide, which possesses carboxyl groups on its surface.
Ion Sensing and Capture: Crown ethers, which are structurally related to the ethoxy portion of the molecule, can be tethered to graphene or magnetic nanoparticles to create selective ion sensors or extraction materials. rsc.orgresearchgate.netmdpi.comnih.gov The dibenzylamino group could also play a role in binding specific metal ions.
The development of such advanced materials relies on the precise control of molecular architecture, a field where compounds like this compound can serve as versatile molecular scaffolds.
Deeper Mechanistic Insights into Biological Interactions via Biophysical Techniques
To unlock the full potential of this compound in areas like drug discovery or as a biological probe, a thorough understanding of its interactions with biological macromolecules is essential. A suite of powerful biophysical techniques can provide detailed, quantitative information about these interactions. nih.govnih.gov
These methods are crucial throughout the drug discovery pipeline, from initial hit identification to lead optimization. nih.govnumberanalytics.com Key techniques and the information they provide are summarized in the table below.
| Biophysical Technique | Information Provided | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level structural and dynamic information on drug-target complexes, including binding site mapping and conformational changes. nih.govirbm.com | Can precisely identify which parts of the compound interact with a target protein and how the protein's structure changes upon binding. |
| Surface Plasmon Resonance (SPR) | A label-free method for real-time measurement of binding kinetics (association and dissociation rates) and affinity. nih.govnumberanalytics.comirbm.com | Allows for the rapid screening and quantitative ranking of analogues of the compound based on how tightly and for how long they bind to a target. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy). nih.govnumberanalytics.com | Reveals the driving forces behind the binding interaction (e.g., whether it is driven by enthalpy or entropy), which is critical for rational drug design. |
| Mass Spectrometry (MS) | Used for target identification, confirming covalent binding, and in affinity selection screening to identify binders from a mixture. nih.govirbm.com | Can confirm if the compound binds to its intended target and can be used in high-throughput screening to find new biological targets. |
| X-ray Crystallography | Determines the high-resolution three-dimensional structure of the compound bound to its target protein. nih.gov | Provides a static "snapshot" of the binding pose, offering invaluable information for structure-based drug design. |
By employing a combination of these techniques, researchers can build a comprehensive picture of how this compound interacts with biological systems, paving the way for its rational design and optimization for specific applications. mdpi.com
Computational Chemistry and Machine Learning in Compound Design and Property Prediction
The fields of computational chemistry and machine learning (ML) are transforming drug discovery and materials science, offering the ability to predict molecular properties and design new compounds in silico. steeronresearch.comnih.gov This dramatically reduces the time and cost associated with experimental research. mindsunderground.com
For a molecule like this compound, these computational approaches can be applied in several ways:
Predicting Physicochemical and ADMET Properties: Machine learning models, including deep neural networks, can be trained on large datasets to predict properties like solubility, permeability, and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) directly from the molecular structure. steeronresearch.comnih.govarxiv.org This allows for the early-stage filtering of compounds that are unlikely to be successful drug candidates.
Structure-Based and Ligand-Based Drug Design: If a biological target is known, molecular docking simulations can predict the binding mode and affinity of the compound. nih.gov When a target structure is not available, ligand-based methods can be used to design new molecules with similar properties to known active compounds. nih.gov
De Novo Design: Generative ML models, such as reinforcement learning and artificial neural networks, can design entirely new molecules optimized for multiple properties simultaneously. acs.orgtandfonline.com These algorithms can explore vast chemical spaces to propose novel structures based on desired characteristics, potentially leading to the discovery of new therapeutic agents or functional materials derived from the this compound scaffold.
The synergy between computational prediction and experimental validation is a powerful paradigm. arxiv.orgresearchgate.net By using ML to prioritize which analogues of this compound to synthesize and test, research efforts can be focused on the most promising candidates, accelerating the discovery and development process. arxiv.org
Q & A
Q. What are the recommended synthetic routes for 3-(2-(Dibenzylamino)ethoxy)propan-1-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from dibenzylamine and epoxide intermediates. Key steps include:
- Alkylation : Reacting dibenzylamine with ethylene oxide derivatives under controlled temperatures (e.g., 0–5°C) to form the ethoxy linkage .
- Protection/Deprotection : Use of benzyl groups to protect amine functionality, followed by catalytic hydrogenation for deprotection .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while bases like triethylamine mitigate side reactions .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and use inert atmospheres to prevent oxidation.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for dibenzylamino protons (δ 2.5–3.5 ppm) and ethoxy protons (δ 3.6–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~342.2 Da) .
- Chiral HPLC : Essential for confirming enantiomeric purity if the compound is synthesized as a chiral intermediate .
Q. What safety precautions are critical when handling this compound in the laboratory?
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant goggles to avoid inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential vapor release (flash point: ~74°C) .
- First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, administer oxygen and seek medical attention .
Q. How stable is this compound under standard laboratory storage conditions?
- Stability : Stable at room temperature in airtight containers protected from light. Avoid prolonged exposure to moisture or strong oxidizers (e.g., HNO), which may degrade the dibenzylamino group .
- Storage : Use amber glass vials under nitrogen atmosphere for long-term storage. Monitor for discoloration or precipitate formation as degradation indicators .
Advanced Research Questions
Q. How does the chiral configuration of this compound influence its utility in asymmetric catalysis?
The (R)-enantiomer exhibits higher enantioselectivity in catalysis due to steric and electronic effects of the dibenzylamino group. Applications include:
- Chiral Ligands : Coordinate with transition metals (e.g., Ru, Pd) to catalyze asymmetric hydrogenation or cross-coupling reactions .
- Stereochemical Control : The ethoxy spacer enhances flexibility, enabling substrate binding in catalytic pockets .
Methodological Insight : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (≥98% ee required for high selectivity) .
Q. What strategies are effective for incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras)?
- Linker Design : The ethoxy-propanol backbone serves as a flexible linker, connecting E3 ligase ligands (e.g., VHL or CRBN) to target protein binders .
- Conjugation Chemistry : Employ click chemistry (e.g., CuAAC) or NHS ester coupling to attach functional moieties .
- In Vitro Testing : Validate PROTAC efficacy via Western blot (target protein degradation) and cell viability assays .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Data Gaps : Limited toxicological data exist for repeated-dose exposure. Conflicting reports may arise from impurity profiles (e.g., residual solvents) .
- Mitigation : Conduct impurity analysis (GC-MS) and comparative studies using purified batches. Refer to IARC/ACGIH guidelines for carcinogenicity thresholds (none currently listed) .
Q. What mechanistic insights explain its interaction with biological targets like GPCRs or kinases?
- Docking Studies : Molecular modeling reveals hydrogen bonding between the hydroxyl group and kinase ATP-binding sites (e.g., EGFR).
- Functional Assays : Measure cAMP levels (GPCR activity) or kinase inhibition (IC) using purified enzymes .
- SAR Analysis : Modify the dibenzylamino or ethoxy groups to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
